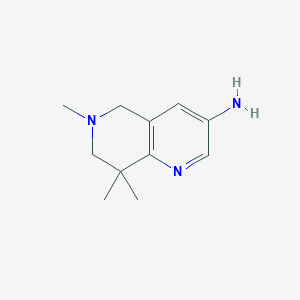
6,8,8-trimethyl-5,7-dihydro-1,6-naphthyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8,8-trimethyl-5,7-dihydro-1,6-naphthyridin-3-amine is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a fused ring system with nitrogen atoms, making it a valuable scaffold for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,8,8-trimethyl-5,7-dihydro-1,6-naphthyridin-3-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 3-aminopyridine derivatives can be reacted with Meldrum’s acid, followed by condensation reactions . Microwave-assisted synthesis and solvent-free reactions have also been explored to enhance yield and reduce reaction time .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of robust catalysts can be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6,8,8-trimethyl-5,7-dihydro-1,6-naphthyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide, followed by nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding naphthyridine oxides, while reduction can produce fully saturated derivatives .
Wissenschaftliche Forschungsanwendungen
6,8,8-trimethyl-5,7-dihydro-1,6-naphthyridin-3-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6,8,8-trimethyl-5,7-dihydro-1,6-naphthyridin-3-amine involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For instance, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Naphthylamine, 5,6,7,8-tetrahydro-: Another naphthyridine derivative with similar structural features.
5,6,7,8-Tetrahydro-2-naphthylamine: Shares the tetrahydronaphthalene core but differs in functional groups.
3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl: A thieno-naphthyridine derivative with distinct biological activities.
Uniqueness
6,8,8-trimethyl-5,7-dihydro-1,6-naphthyridin-3-amine stands out due to its unique combination of structural features and biological activities. Its trimethyl substitution pattern and specific ring fusion contribute to its distinct chemical reactivity and potential therapeutic applications .
Eigenschaften
Molekularformel |
C11H17N3 |
|---|---|
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
6,8,8-trimethyl-5,7-dihydro-1,6-naphthyridin-3-amine |
InChI |
InChI=1S/C11H17N3/c1-11(2)7-14(3)6-8-4-9(12)5-13-10(8)11/h4-5H,6-7,12H2,1-3H3 |
InChI-Schlüssel |
STSSNAJAHISCHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(CC2=C1N=CC(=C2)N)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


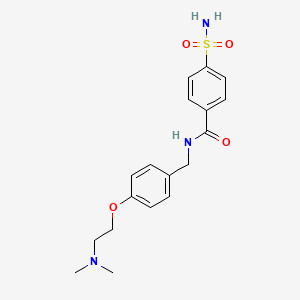
![6-(Hydroxymethyl)-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B8646012.png)
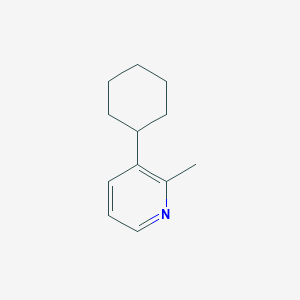
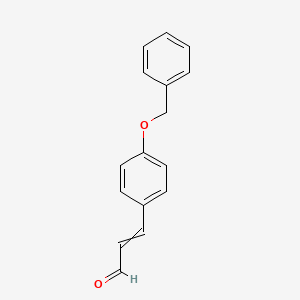
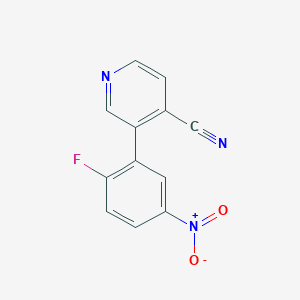
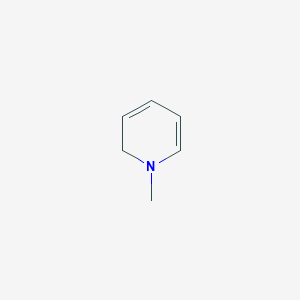
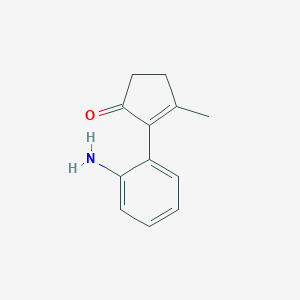
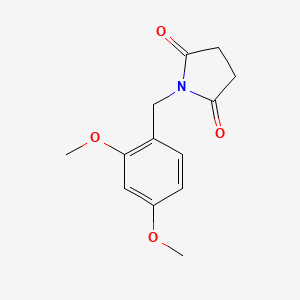
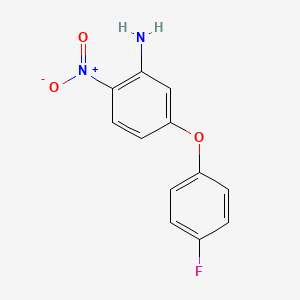
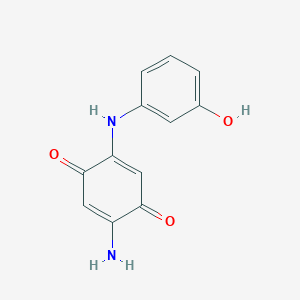
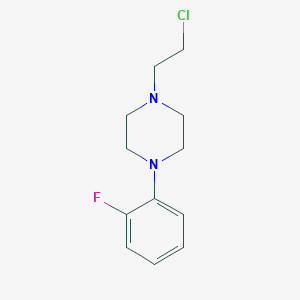
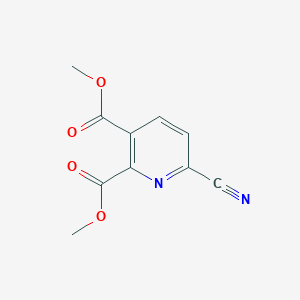
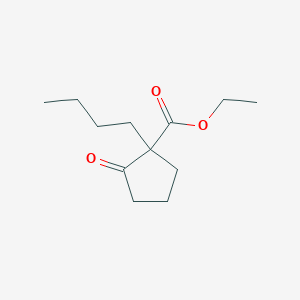
![3-Hydroxy-1-oxaspiro[4.5]decan-2-one](/img/structure/B8646099.png)
